

Comprehensive Guide: Determining Optical Rotation of (S)-tert-Butyl morpholine-3-carboxylate

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Compound of Interest

Compound Name:	(S)-tert-Butyl morpholine-3-carboxylate
CAS No.:	1353085-67-2
Cat. No.:	B568999

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Executive Summary & Technical Context

(S)-tert-Butyl morpholine-3-carboxylate (CAS: 788801-64-5) serves as a scaffold for introducing chiral morpholine moieties into pharmaceutical active ingredients (APIs). The stereocenter at the C3 position is prone to racemization under basic conditions or thermal stress.

While Polarimetry provides a rapid macroscopic assessment of chirality (bulk property), it is insufficient for quantifying low-level enantiomeric impurities (0.1–1.0%). This guide compares the standard polarimetric protocol against the more rigorous Chiral HPLC method, establishing a tiered Quality Control (QC) strategy.

Key Compound Properties

Property	Description
Chemical Name	(S)-Morpholine-3-carboxylic acid tert-butyl ester
Chiral Center	C3 (S-configuration)
Critical Quality Attribute	Enantiomeric Excess (% ee) > 98.0%
Primary Risk	Racemization during ester hydrolysis or N-protection

Methodological Comparison: Polarimetry vs. Chiral HPLC

The choice between optical rotation and chromatographic separation depends on the stage of development and the required data granularity.

Comparative Analysis Table

Feature	Method A: Polarimetry (Optical Rotation)	Method B: Chiral HPLC
Primary Output	Specific Rotation	Enantiomeric Excess (% ee)
Sensitivity	Low (Requires >5% impurity to detect shift)	High (LOD < 0.05% for (R)-isomer)
Sample Prep	Simple dissolution (10-20 mg/mL)	Dilute solution (0.5-1.0 mg/mL)
Throughput	High (< 5 mins/sample)	Moderate (20-40 mins/sample)
Solvent Dependency	Critical (Value changes with solvent)	Mobile phase dependent
Use Case	Routine Batch Release, Identity Testing	Process Optimization, Final Release

Experimental Protocols

Protocol A: Determination of Specific Rotation

Objective: Establish the macroscopic chiral identity. Pre-requisite: The sample must be chemically pure (>95%) by $^1\text{H-NMR}$ or achiral HPLC, as chemical impurities can skew rotation values.

Reagents & Equipment

- Solvent: Methanol (HPLC Grade) or Chloroform (Stabilized). Note: Morpholine derivatives often show sign inversion between protic (MeOH) and aprotic (CHCl_3) solvents.
- Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
- Cell: 1.0 dm (100 mm) thermostated cell.

Step-by-Step Workflow

- Blanking: Fill the cell with pure solvent. Ensure no air bubbles are trapped. Zero the instrument at 20°C .
- Sample Prep: Weigh exactly
of **(S)-tert-Butyl morpholine-3-carboxylate**. Transfer to a 10 mL volumetric flask.
- Dissolution: Dissolve in the selected solvent and make up to volume (Concentration).
- Measurement: Rinse the cell with the sample solution twice. Fill and equilibrate to 20°C for 2 minutes.
- Reading: Record the observed rotation () as the average of 5 measurements.

Calculation

- : Observed rotation (degrees)[1]
- : Path length (dm)

- : Concentration (g/100 mL)

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Critical Insight: Literature values for morpholine-3-carboxylic acid derivatives vary. For the N-Boc analog,

is typically -25.0° to -28.0° ($c=1$, MeOH). Expect the tert-butyl ester to follow a similar trend but establish an internal reference standard using a certified enantiopure sample.

Protocol B: Chiral HPLC Method (Gold Standard)

Objective: Quantify the (R)-enantiomer impurity.

Chromatographic Conditions

- Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates), 4.6 x 250 mm, 5 μ m.
- Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)
 - Ratio: 90 : 10 : 0.1 (v/v/v)
 - Role of DEA: Critical for peak shape. Morpholine is a secondary amine; without a basic modifier (DEA), peaks will tail significantly due to silanol interactions.
- Flow Rate: 1.0 mL/min
- Detection: UV @ 210 nm (low wavelength required due to lack of strong chromophores).
- Temperature: 25°C

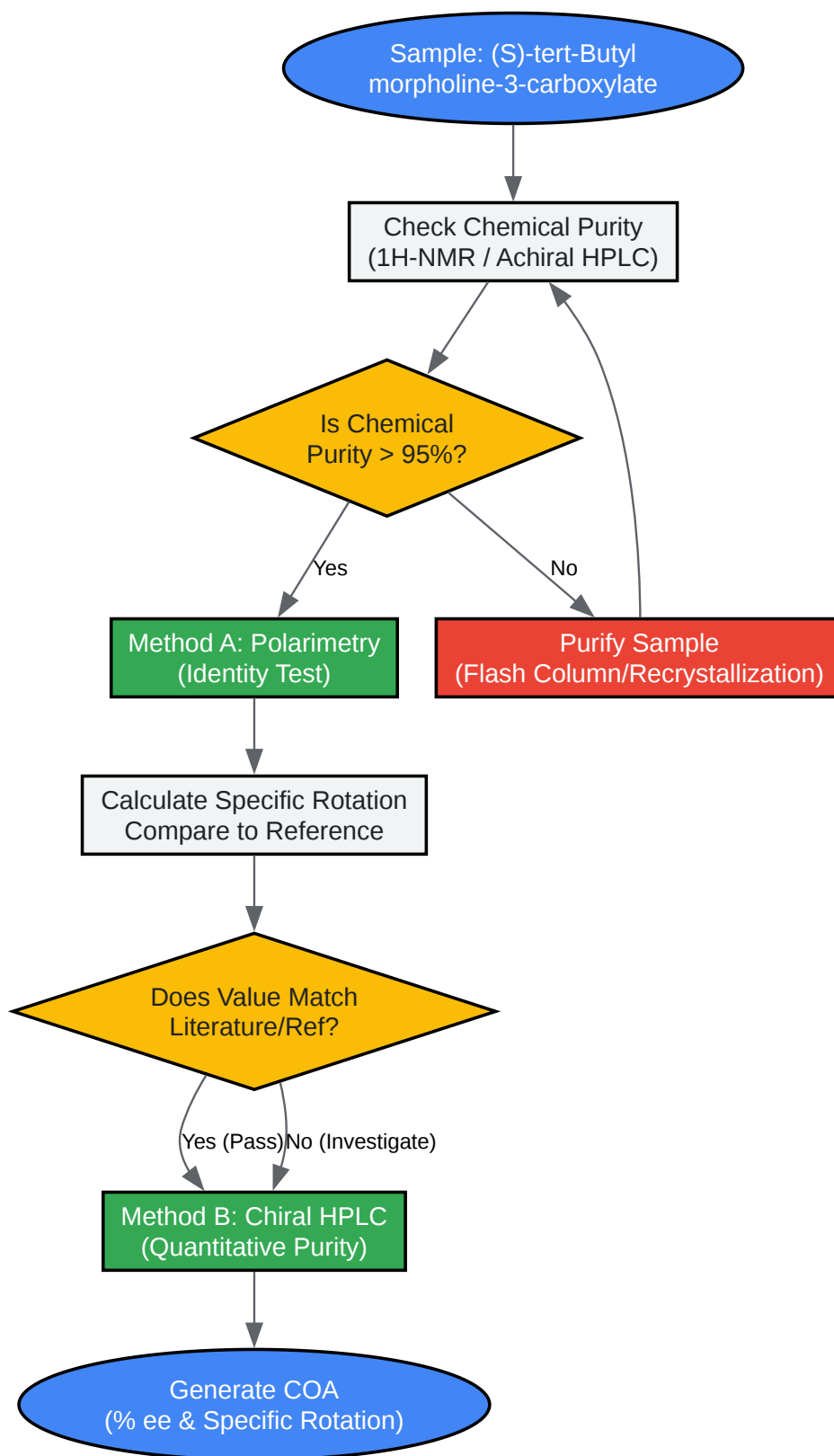
System Suitability Criteria

- Resolution () : > 1.5 between (S) and (R) peaks.

- Tailing Factor: < 1.5.[2]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for characterizing the chiral purity of the morpholine intermediate.



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Figure 1: Integrated workflow for chiral characterization. Note that Polarimetry acts as a gatekeeper for identity, while HPLC provides the definitive purity metric.

Troubleshooting & Validation

Common Pitfalls in Optical Rotation

Observation	Root Cause	Corrective Action
Drifting Reading	Temperature fluctuation or incomplete dissolution.	Thermostat cell to $\pm 0.1^\circ\text{C}$; filter solution through $0.45\ \mu\text{m}$ PTFE.
Low Rotation Value	Wet sample (solvent weight) or racemization.	Dry sample under vacuum (, 4h); Check % ee via HPLC.
Sign Reversal	Wrong solvent used.	Confirm solvent. (S)-isomers may be (+) in CHCl_3 and (-) in MeOH.

Self-Validating the Protocol

If no commercial reference standard is available:

- Synthesize the Racemate: Mix equimolar amounts of (S)- and (R)- isomers (if available) or racemize a small portion of the sample using base (e.g., NaOEt in EtOH).
- Verify HPLC Separation: The racemate must show two baseline-separated peaks (area 50:50). This confirms the method is capable of separating enantiomers.
- Zero Rotation Check: The racemate should yield an optical rotation of

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